molecular formula C140H218N42O46 B595451 ACETYL-AMYLIN (8-37) (HUMAN) CAS No. 178603-79-7

ACETYL-AMYLIN (8-37) (HUMAN)

Cat. No.: B595451
CAS No.: 178603-79-7
M. Wt: 3225.532
InChI Key: NIRUKDPRGCIIJB-KPAXONNNSA-N
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Description

Definition and Chemical Characterization

Acetyl-Amylin (8-37) (Human) is a synthetic peptide antagonist derived from the 37-amino acid hormone amylin (islet amyloid polypeptide). This fragment retains residues 8–37 of native human amylin, with two critical modifications: N-terminal acetylation and C-terminal amidation (Figure 1). These modifications enhance stability and receptor-binding specificity while eliminating the amyloidogenic properties of full-length amylin.

Molecular Formula : $$ \text{C}{140}\text{H}{218}\text{N}{42}\text{O}{46} $$
Molecular Weight : 3,225.48 Da
Sequence :
$$ \text{Ac-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-His-Ser-Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH}_2 $$

Structural studies reveal that truncation of residues 1–7 disrupts the conserved disulfide bond (Cys²–Cys⁷) critical for amyloid fibril formation. The acetyl group at Ala⁸ and amidation at Tyr³⁷ further stabilize the peptide against enzymatic degradation.

Property Value Source
CAS Number 178603-79-7
Isoelectric Point (pI) 6.2 (predicted)
Solubility >1 mg/mL in aqueous buffers

Historical Context in Amylin Research

The discovery of amylin in 1987 marked a paradigm shift in understanding pancreatic β-cell dysfunction in type 2 diabetes. Initial studies focused on its pathological role in forming islet amyloid deposits. By 1991, Deems et al. identified amylin (8–37) as a potent antagonist that blocks amylin-induced inhibition of glycogen synthesis in skeletal muscle. Acetylation of this fragment, first reported in the mid-1990s, addressed solubility issues inherent to native amylin fragments.

Key milestones:

  • 1991 : Amylin (8–37) shown to reverse amylin-mediated metabolic effects.
  • 1997 : Acetylated variant characterized for enhanced in vivo stability.
  • 2000s : Structural studies confirming lack of amyloidogenicity.

Relationship to Full-Length Amylin and Related Peptides

Acetyl-Amylin (8-37) (Human) shares 84% sequence identity with full-length amylin but lacks residues 1–7 (Figure 2). This truncation eliminates:

  • The N-terminal cysteine residues required for disulfide bonding.
  • The amyloidogenic core (residues 20–29).

Compared to related peptides:

Peptide Key Differences Functional Impact
Rat amylin (8–37) Val¹⁴ → His¹⁴ Species-specific activity
CGRP (8–37) Divergent C-terminal sequence Selective CGRP antagonism
Pramlintide Pro³ substitutions Non-amyloidogenic agonist

The peptide exhibits <10% cross-reactivity with calcitonin gene-related peptide (CGRP) receptors, making it a selective tool for amylin receptor studies.

Significance in Metabolic and Neurological Research

Metabolic Applications

  • Glycogen Metabolism : At 10 μM, Acetyl-Amylin (8-37) completely reverses amylin-induced inhibition of insulin-stimulated glycogen synthesis in rat soleus muscle.
  • Lipid Regulation : Chronic administration reduces muscle triglyceride content by 32% in insulin-resistant models.
  • Hepatic Glucose Production : Suppresses amylin-mediated increases in hepatic glucose output by 40–60%.

Neurological Interactions

  • Cerebral Blood Flow : Antagonizes amylin-induced vasodilation in hamster cheek pouch arterioles (EC₅₀ = 300 nM).
  • Receptor Localization : Binds preferentially to amylin receptor complexes (CTR/RAMP1) in the nucleus accumbens, a region linked to satiety signaling.

Nomenclature and Taxonomic Classification

IUPAC Name :
N-Acetyl-L-alanyl-L-threonyl-L-glutaminyl-L-arginyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl-L-leucyl-L-valyl-L-histidyl-L-seryl-L-seryl-L-asparaginyl-L-asparaginyl-L-phenylalanyl-glycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-seryl-L-threonyl-L-asparaginyl-L-valyl-glycyl-L-seryl-L-asparaginyl-L-threonyl-L-tyrosinamide

Synonyms :

  • Ac-Amylin (8–37), human
  • Diabetes-associated peptide fragment 8–37 amide

Taxonomic Classification :

  • Family : Calcitonin peptide superfamily
  • Receptor Class : Class B G protein-coupled receptors (GPCRs)
  • Therapeutic Category : Investigational metabolic modulator

Properties

CAS No.

178603-79-7

Molecular Formula

C140H218N42O46

Molecular Weight

3225.532

InChI

InChI=1S/C140H218N42O46/c1-20-66(12)108(136(225)170-83(41-62(4)5)120(209)173-95(57-185)132(221)176-97(59-187)133(222)182-111(72(18)190)139(228)172-92(51-103(146)198)127(216)177-106(64(8)9)134(223)153-54-105(200)158-93(55-183)129(218)169-91(50-102(145)197)128(217)181-110(71(17)189)138(227)161-81(112(147)201)43-76-33-35-78(192)36-34-76)179-115(204)68(14)156-104(199)53-152-116(205)85(44-74-28-23-21-24-29-74)165-124(213)89(48-100(143)195)167-125(214)90(49-101(144)196)168-130(219)94(56-184)175-131(220)96(58-186)174-122(211)87(46-77-52-150-60-154-77)171-135(224)107(65(10)11)178-126(215)84(42-63(6)7)164-121(210)86(45-75-30-25-22-26-31-75)166-123(212)88(47-99(142)194)162-113(202)69(15)157-119(208)82(40-61(2)3)163-117(206)79(32-27-39-151-140(148)149)159-118(207)80(37-38-98(141)193)160-137(226)109(70(16)188)180-114(203)67(13)155-73(19)191/h21-26,28-31,33-36,52,60-72,79-97,106-111,183-190,192H,20,27,32,37-51,53-59H2,1-19H3,(H2,141,193)(H2,142,194)(H2,143,195)(H2,144,196)(H2,145,197)(H2,146,198)(H2,147,201)(H,150,154)(H,152,205)(H,153,223)(H,155,191)(H,156,199)(H,157,208)(H,158,200)(H,159,207)(H,160,226)(H,161,227)(H,162,202)(H,163,206)(H,164,210)(H,165,213)(H,166,212)(H,167,214)(H,168,219)(H,169,218)(H,170,225)(H,171,224)(H,172,228)(H,173,209)(H,174,211)(H,175,220)(H,176,221)(H,177,216)(H,178,215)(H,179,204)(H,180,203)(H,181,217)(H,182,222)(H4,148,149,151)/t66-,67-,68-,69-,70+,71+,72+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,106-,107-,108-,109-,110-,111-/m0/s1

InChI Key

NIRUKDPRGCIIJB-KPAXONNNSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Amylin (8-37) (Human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this peptide involves large-scale SPPS, often enhanced by microwave-assisted synthesis to improve yield and reduce reaction times. The peptide is then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The peptide can undergo oxidation, particularly at methionine and cysteine residues, if present.

    Reduction: Disulfide bonds within the peptide can be reduced using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives during SPPS.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a model peptide in studies of peptide synthesis and modification.

Biology:

Medicine:

Industry:

  • Utilized in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

Acetyl-Amylin (8-37) (Human) exerts its effects by binding to amylin receptors, thereby inhibiting the actions of endogenous amylin. This inhibition can modulate insulin secretion, reduce glucagon levels, and slow gastric emptying. The peptide interacts with receptors in the brain and pancreas, influencing metabolic pathways involved in glucose homeostasis .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Species Origin Structural Features Functional Role Key Differences
Amylin (1-37) (Human) Human Full-length amylin (residues 1–37) Agonist at amylin receptors; regulates glucose homeostasis Contains N-terminal 1–7 residues critical for receptor activation
Acetyl-Amylin (8-37) (Human) Human Truncated (residues 8–37), acetylated, amidated Amylin receptor antagonist; used to block endogenous amylin effects Lacks N-terminal residues, reducing receptor affinity
Amylin (8-37) (Rat) Rat Rat amylin fragment (residues 8–37) Partial agonist/antagonist in rodent models Species-specific sequence variations (e.g., residue 18: Ser in human vs. Pro in rat) alter receptor interaction
CGRP (8-37) (Human) Human C-terminal fragment of calcitonin gene-related peptide CGRP receptor antagonist Shares structural homology with amylin fragments but targets distinct receptors
Mechanistic and Pharmacological Insights
  • Amylin (1-37) vs. Acetyl-Amylin (8-37):
    The N-terminal 1–7 residues of full-length amylin are essential for binding to the amylin receptor complex (comprising CTR and RAMP proteins). Acetyl-Amylin (8-37) acts as a competitive antagonist, blocking amylin’s effects in tissues like the hypothalamus (appetite regulation) and pancreas (glucagon suppression) .

  • Species-Specific Differences (Human vs. Rat):
    Rat Amylin (8-37) contains divergent residues (e.g., Pro18 vs. Ser18 in human) that reduce cross-species receptor compatibility. Studies show rat amylin fragments exhibit weaker antagonism in human-derived cell lines, highlighting the importance of species selection in translational research .

  • CGRP (8-37) Cross-Reactivity: Both amylin and CGRP belong to the calcitonin peptide family and share receptor components (e.g., RAMP).
Table 2: Key Research Studies
Study Focus Findings Reference Compound Key Insight
Insulin Sensitivity Rat Amylin (8-37) enhanced insulin action in skeletal muscle Amylin (8-37) (Rat) Species-specific effects on glucose uptake
Receptor Antagonism Acetyl-Amylin (8-37) blocked amylin-induced inhibition of glucagon Acetyl-Amylin (8-37) (Human) Confirmed antagonist role in pancreatic α-cells
Thermoregulation CGRP (8-37) ineffective against amylin-induced hyperthermia in rats CGRP (8-37) (Human) Receptor heterogeneity (CGRP1 vs. CGRP2) drives functional divergence

Biological Activity

Acetyl-Amylin (8-37) (Human) is a synthetic peptide derived from the naturally occurring hormone amylin, which plays a crucial role in glucose metabolism and insulin regulation. This compound functions primarily as a specific antagonist to the amylin receptor, impacting various biological processes and showing potential therapeutic applications, particularly in metabolic disorders such as diabetes.

Target of Action
The primary target of Acetyl-Amylin (8-37) is the amylin receptor (AMYR) . By acting as a competitive inhibitor, it blocks the biological actions of amylin, including its effects on insulin secretion and glucose homeostasis.

Mode of Action
Acetyl-Amylin (8-37) binds to amylin receptors, inhibiting their activity. This antagonistic action can lead to altered insulin secretion and glucose regulation, which is particularly relevant in the context of diabetes management.

Biochemical Analysis
Acetyl-Amylin (8-37) exhibits significant effects on cellular processes related to insulin secretion. It influences cell signaling pathways in pancreatic β-cells, affecting gene expression and cellular metabolism. The molecular weight of this peptide is approximately 3,300 Daltons, and it maintains structural integrity under physiological conditions.

Cellular Effects
The cellular impacts of Acetyl-Amylin (8-37) are largely associated with its role in modulating insulin secretion. Its antagonistic properties have been shown to influence various metabolic pathways, including lipid metabolism and insulin sensitivity.

Case Studies and Experimental Data

  • Neuroprotective Effects Against Amyloid Toxicity
    A study demonstrated that Acetyl-Amylin (8-37) could block amyloid-beta-induced neurotoxicity in rat cholinergic neurons. This suggests a potential therapeutic role in Alzheimer's disease by protecting neurons from toxic amyloid aggregates .
  • Impact on Insulin Secretion
    In isolated muscle studies, Acetyl-Amylin (8-37) was found to block the inhibitory effects of amylin on glycogen synthesis, indicating its role in counteracting amylin's action under certain metabolic conditions .
  • Potency and Efficacy
    Research indicated that acetylation at the N-terminus significantly enhances the potency of Acetyl-Amylin (8-37). This modification increases its binding affinity to amylin receptors, suggesting that structural modifications can optimize its biological activity .

Data Summary

Property Details
Molecular Weight ~3,300 Daltons
Target Receptor Amylin Receptor (AMYR)
Mechanism of Action Competitive antagonist
Biological Effects Modulates insulin secretion, affects glucose metabolism
Therapeutic Potential Diabetes management, neuroprotection in Alzheimer's disease

Q & A

Q. What structural features of ACETYL-AMYLIN (8-37) (HUMAN) contribute to its function as an amylin antagonist?

ACETYL-AMYLIN (8-37) (HUMAN) is a truncated and modified form of full-length amylin (IAPP), lacking residues 1-7 and featuring N-terminal acetylation and C-terminal amidation. These modifications enhance peptide stability and receptor-binding specificity. The sequence Ac-ATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH2 retains critical residues (e.g., His18, Ser19, Ser20) that interact with amylin receptors while excluding amyloidogenic regions (residues 20-29), reducing aggregation propensity. Experimental studies show this fragment reverses amylin-induced inhibition of glycogen synthesis in vitro, confirming its antagonistic role .

Q. How is ACETYL-AMYLIN (8-37) (HUMAN) distinguished from similar peptides like CGRP (8-37) in receptor-binding assays?

While both peptides share sequence homology (e.g., conserved residues in the mid-region), ACETYL-AMYLIN (8-37) (HUMAN) demonstrates selective antagonism for amylin receptors over CGRP receptors. Competitive binding assays using radiolabeled ligands in pancreatic β-cell membranes reveal that ACETYL-AMYLIN (8-37) (HUMAN) has a 10-fold higher affinity for amylin receptors compared to CGRP receptors. Functional assays measuring cAMP inhibition further validate this selectivity .

Advanced Research Questions

Q. What experimental approaches are optimal for assessing ACETYL-AMYLIN (8-37) (HUMAN) antagonism in insulin resistance models?

A robust protocol includes:

  • In vitro glycogen accumulation assays : Measure ¹⁴C-glycogen incorporation in hepatocytes or skeletal muscle cells treated with amylin and co-administered ACETYL-AMYLIN (8-37) (HUMAN) .
  • Dose-response curves : Compare reversal efficacy against CGRP (8-37) to confirm specificity.
  • In vivo glucose tolerance tests : Administer peptide via intraperitoneal injection in diabetic rodent models while monitoring insulin sensitivity and β-cell function .
  • Receptor knockdown models : Use siRNA targeting amylin receptors (e.g., CTR/RAMP complexes) to confirm mechanistic dependency.

Q. How should researchers resolve contradictions in ACETYL-AMYLIN (8-37) (HUMAN) receptor selectivity across studies?

Discrepancies may arise from:

  • Receptor isoform variability : CTR/RAMP1 vs. CTR/RAMP3 complexes exhibit differing ligand affinities.
  • Species-specific effects : Human amylin receptors differ from rodent isoforms in signaling pathways.
  • Assay conditions : Peptide aggregation or oxidation during storage can alter activity.
    Methodological recommendations :
  • Validate peptide purity (>95% via HPLC) and secondary structure (CD spectroscopy) .
  • Use cross-species receptor expression systems (e.g., HEK293 cells transfected with human CTR/RAMP) .
  • Include negative controls (e.g., scrambled peptide) to rule out nonspecific effects.

Q. What strategies mitigate ACETYL-AMYLIN (8-37) (HUMAN) aggregation during in vitro studies?

  • Solubilization : Prepare stock solutions in 0.1% acetic acid or DMSO to prevent fibril formation.
  • Storage : Lyophilize peptides at -80°C and avoid freeze-thaw cycles .
  • Aggregation monitoring : Use Thioflavin T fluorescence assays or transmission electron microscopy (TEM) to detect β-sheet structures .
  • Peptide modification : Substitute aggregation-prone residues (e.g., Phe15, Leu16) with nonpolar analogs while retaining antagonistic activity.

Methodological Guidance

Q. How is ACETYL-AMYLIN (8-37) (HUMAN) synthesized and purified for research use?

  • Solid-phase peptide synthesis (SPPS) : Employ Fmoc chemistry with HBTU/HOBt activation.
  • Modifications : N-terminal acetylation and C-terminal amidation are critical for stability .
  • Purification : Use reverse-phase HPLC with a C18 column (gradient: 10-60% acetonitrile/0.1% TFA). Validate purity via MALDI-TOF-MS .
  • Quality control : Test endotoxin levels (<0.1 EU/µg) for in vivo studies.

Q. How can researchers validate the antagonistic activity of ACETYL-AMYLIN (8-37) (HUMAN) in complex biological systems?

  • Isolated tissue assays : Measure vasodilation in rat mesenteric arteries, comparing responses to full-length amylin .
  • Calcium flux assays : Use FLIPR technology in amylin receptor-expressing cells to quantify inhibition of amylin-induced Ca²⁺ signaling .
  • Transcriptomic profiling : RNA-seq of pancreatic islets treated with ACETYL-AMYLIN (8-37) (HUMAN) can identify downstream targets (e.g., IRS-1, GLUT4).

Data Reproducibility & Analysis

Q. What statistical methods are recommended for analyzing dose-dependent effects of ACETYL-AMYLIN (8-37) (HUMAN)?

  • Nonlinear regression : Fit data to a sigmoidal curve (Hill equation) to calculate IC₅₀ values.
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., amylin alone vs. amylin + antagonist).
  • Power analysis : Ensure sample sizes (n ≥ 6) to detect ≥20% effect size with α=0.05 .

Q. How should researchers address variability in ACETYL-AMYLIN (8-37) (HUMAN) bioactivity across cell lines?

  • Standardize receptor expression : Use CRISPR-edited cell lines with stable CTR/RAMP expression .
  • Normalize data : Express results as % inhibition relative to maximal amylin effect in each experiment.
  • Batch documentation : Record peptide synthesis lot numbers and storage conditions to trace variability sources .

Ethical & Safety Considerations

Q. What safety protocols are essential for handling ACETYL-AMYLIN (8-37) (HUMAN) in the laboratory?

  • PPE : Wear nitrile gloves and safety goggles to prevent ocular/skin exposure.
  • Ventilation : Use fume hoods for peptide solubilization to avoid inhalation of acetonitrile/TFA vapors .
  • Waste disposal : Decontaminate peptide solutions with 10% bleach before disposal .

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